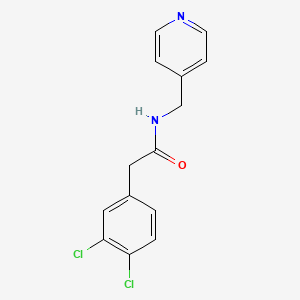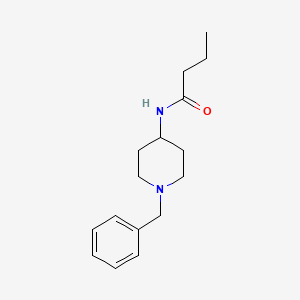![molecular formula C19H23N3O4S B4790453 4-PENTANAMIDO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZAMIDE](/img/structure/B4790453.png)
4-PENTANAMIDO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZAMIDE
Vue d'ensemble
Description
4-Pentanamido-N-[(4-sulfamoylphenyl)methyl]benzamide is a compound that belongs to the class of organic compounds known as sulfonamides and benzamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring and an amide group attached to a benzoic acid derivative. Sulfonamides are widely recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-pentanamido-N-[(4-sulfamoylphenyl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminobenzene-1-sulfonamide and benzoic acid derivatives.
Peptide Coupling Reagents: The reaction is facilitated by peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Reaction Conditions: The reaction is carried out under controlled conditions, with the progress monitored using thin-layer chromatography (TLC).
Characterization: The synthesized compound is characterized using techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including spectroscopic analysis and chromatography, ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentanamido-N-[(4-sulfamoylphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Pentanamido-N-[(4-sulfamoylphenyl)methyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an enzyme inhibitor and in drug development.
Mécanisme D'action
The mechanism of action of 4-pentanamido-N-[(4-sulfamoylphenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The compound’s ability to interact with multiple molecular pathways makes it a versatile agent in scientific research .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-N-(3-sulfamoylphenyl)benzamide: This compound has a similar structure but with a chlorine atom attached to the benzene ring.
4-(Acetylamino)-N-[4-(aminosulfonyl)benzyl]benzamide: This compound has an acetylamino group instead of a pentanamido group.
4-(Pentanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4-Pentanamido-N-[(4-sulfamoylphenyl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and pentanamido groups allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
4-(pentanoylamino)-N-[(4-sulfamoylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-2-3-4-18(23)22-16-9-7-15(8-10-16)19(24)21-13-14-5-11-17(12-6-14)27(20,25)26/h5-12H,2-4,13H2,1H3,(H,21,24)(H,22,23)(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIDNAQRLZUHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenoxy-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}acetamide](/img/structure/B4790381.png)
![N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4790390.png)


![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4790403.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-phenylacetamide](/img/structure/B4790418.png)
![2-{3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4790422.png)
![4-[(2,4-dichlorobenzoyl)amino]-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4790430.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4790432.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4790433.png)
![11-(2-Piperazin-1-ylethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B4790438.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B4790445.png)
![(E)-4-Oxo-4-[4-(1-pyrrolidinylcarbonyl)anilino]-2-butenoic acid](/img/structure/B4790463.png)
![(5-fluoro-2-methoxyphenyl){1-[(2-pyridinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B4790471.png)
